Phenyl(pyridin-4-yl)methanesulfonyl chloride

Description

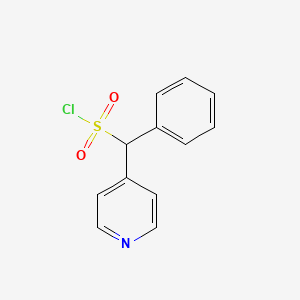

Phenyl(pyridin-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a phenyl ring substituted with a pyridin-4-yl moiety. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in sulfonamide formation, polymer chemistry, and pharmaceutical applications .

Properties

Molecular Formula |

C12H10ClNO2S |

|---|---|

Molecular Weight |

267.73 g/mol |

IUPAC Name |

phenyl(pyridin-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C12H10ClNO2S/c13-17(15,16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H |

InChI Key |

PLWQYORYXMADSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of 4-Alkylpyridines

A recently reported method involves direct C–H sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides under mild conditions, catalyzed by DMAP and using triethylamine as base in chloroform solvent. This method proceeds via initial N-sulfonylation of the pyridine nitrogen, followed by deprotonation at the picolyl position, leading to sulfonylation at the methylene adjacent to the pyridine ring.

| Parameter | Details |

|---|---|

| Substrate | 4-Alkylpyridine (e.g., 4-methylpyridine) |

| Sulfonylating agent | Aryl sulfonyl chloride (e.g., phenylmethanesulfonyl chloride) |

| Base | Triethylamine (up to 3.5 equiv) |

| Catalyst | DMAP (10 mol %) |

| Solvent | Chloroform |

| Temperature | Room temperature to mild heating |

| Reaction time | 1.5 to 6 hours |

| Yield | Good to excellent (up to 90%) |

-

- Formation of pyridinium sulfonyl salt via N-sulfonylation.

- Deprotonation at the picolyl position to form an alkylidene dihydropyridine intermediate.

- Sulfonylation at the activated methylene carbon.

- N-desulfonylation or further transformations to yield the final sulfonyl chloride product.

This method avoids the need for pre-functionalized pyridyl halides or sulfinate salts and circumvents oxidation steps that can lead to pyridine-N-oxides. It is compatible with various functional groups such as acetoxy, ester, cyano, and protected amines, demonstrating broad substrate scope and functional group tolerance.

Use of Sulfonate Intermediates and Avoidance of Hazardous Oxidants

Another approach involves preparing sulfonate intermediates that already contain sulfur in the correct oxidation state, thereby eliminating the need for final oxidation steps with hazardous oxidants like hydrogen peroxide or organic peroxides.

| Aspect | Description |

|---|---|

| Starting Materials | 4-Substituted phenylmethyl sulfones (market-available intermediates) |

| Catalyst | Palladium(II) acetate and phosphine ligands (e.g., triphenylphosphine) |

| Base | Piperidine (improves yield) |

| Temperature | Approximately 40 °C |

| Reaction Time | Around 16 hours |

| Advantages | Single-step synthesis, avoids tungsten catalysts and cyanides, high yield, safer conditions |

-

5-Hydroxy-2-methylpyridine reacted with trifluoromethanesulfonic anhydride in the presence of pyridine and dichloromethane at 0 °C, followed by workup and chromatographic purification, yields 6-methylpyridin-3-yl trifluoromethanesulfonate intermediate in 90% yield. This intermediate can then be converted to the desired sulfonyl chloride derivative through palladium-catalyzed coupling reactions.

This method emphasizes economic and safety benefits by minimizing hazardous reagents and simplifying purification steps.

Sulfonylation via Sulfonyl Chloride and Alcohol or Thiol Precursors

Sulfonyl chlorides can be reacted with pyridinylmethanol or related alcohols to form sulfone derivatives, which can be further converted to sulfonyl chlorides. This method involves nucleophilic substitution and subsequent oxidation steps.

| Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aryl sulfonyl chloride + pyridinylmethanol | Base (e.g., triethylamine), solvent (petroleum ether/ethyl acetate), room temperature | 24-65% | Column chromatography purification required |

-

Products are typically isolated as white solids with melting points ranging from 78 °C to 145 °C and characterized by ^1H NMR, ^13C NMR, and mass spectrometry.

| Method | Starting Materials | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct sulfonylation of 4-alkylpyridines | 4-Alkylpyridines + aryl sulfonyl chloride | DMAP catalyst, Et3N base, CHCl3 solvent, mild temp | Up to 90% | Broad scope, mild, avoids pre-functionalization | Requires catalyst and base optimization |

| Palladium-catalyzed coupling via sulfonate intermediates | 4-Substituted phenylmethyl sulfones, trifluoromethanesulfonic anhydride | Pd(OAc)2, phosphines, piperidine, 40 °C, 16 h | High (up to 90%) | Single-step, safe, avoids hazardous oxidants | Longer reaction time, requires Pd catalyst |

| Sulfonyl chloride reaction with pyridinylmethanol | Aryl sulfonyl chloride + pyridinylmethanol | Base, solvent, room temp, chromatography | 24-65% | Straightforward, well-characterized | Moderate yields, purification needed |

The direct sulfonylation method reported in 2023 demonstrates a versatile and efficient route to phenyl(pyridin-4-yl)methanesulfonyl chloride derivatives, with yields reaching up to 90% and tolerance for various functional groups. This method is mechanistically innovative, involving N-sulfonylation and activation of the picolyl C–H bond, enabling direct sulfonylation without pre-functionalization.

The palladium-catalyzed process using sulfonate intermediates offers a safer and economically favorable alternative by avoiding hazardous oxidants and multiple synthetic steps. The use of piperidine as a base improves yields, and the reaction proceeds under relatively mild conditions.

Sulfonylation via reaction of sulfonyl chlorides with pyridinylmethanol is a classical approach but tends to have moderate yields and requires chromatographic purification. It remains useful for preparing specific derivatives and for further functionalization.

This compound can be prepared effectively via several methods:

Direct sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides under catalytic conditions offers a modern, efficient, and broadly applicable synthetic route.

Palladium-catalyzed coupling involving sulfonate intermediates provides a single-step, safer alternative avoiding hazardous reagents.

Classical nucleophilic substitution of sulfonyl chlorides with pyridinylmethanol remains a viable method, especially for specific derivative synthesis.

The choice of method depends on substrate availability, desired yield, functional group compatibility, and safety considerations. Recent advances favor direct C–H sulfonylation for its operational simplicity and broad applicability.

Chemical Reactions Analysis

Phenyl(pyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids.

Scientific Research Applications

Phenyl(pyridin-4-yl)methanesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl(pyridin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Phenyl(pyridin-4-yl)methanesulfonyl chloride, highlighting differences in substituents, physical properties, and applications:

Key Differences:

This enhances reactivity in nucleophilic substitutions, such as reactions with amines to form sulfonamides . Trifluoromethyl (CF₃) and fluoro (F) substituents also withdraw electrons but lack the hydrogen-bonding capability of pyridine. CF₃ derivatives are often used in agrochemicals and materials science due to their lipophilicity and stability .

Physical Properties :

- Melting points vary significantly: The trifluoromethyl analog melts at 104–106°C , whereas methanesulfonyl chloride is liquid at room temperature . The pyridin-4-yl derivative’s melting point is unreported but likely higher due to increased molecular rigidity.

Hydrolysis and Toxicity :

- Methanesulfonyl chloride hydrolyzes slowly, with toxicity attributed to the parent compound rather than hydrolysis products . Pyridin-4-yl and aryl-substituted analogs may hydrolyze faster due to steric or electronic effects, though data is lacking.

Applications :

- Pyridin-4-yl derivatives are valuable in medicinal chemistry for targeting enzymes or receptors with aromatic/heterocyclic binding pockets.

- Trifluoromethyl and fluoro analogs are prevalent in high-performance polymers and bioactive molecules (e.g., kinase inhibitors) .

Biological Activity

Phenyl(pyridin-4-yl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenyl group and a pyridine ring, specifically at the 4-position, attached to a methanesulfonyl chloride functional group. Its unique structure contributes to its reactivity and utility in various biological applications.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 253.72 g/mol

- Functional Groups : Sulfonyl chloride, aromatic (phenyl), and heterocyclic (pyridine)

The sulfonyl chloride group is known for its reactivity, making this compound useful in organic synthesis and medicinal chemistry.

Anticancer Properties

Research has indicated that derivatives of sulfonamides, including those related to this compound, exhibit significant anticancer activity. For instance, studies have shown that certain sulfonamide compounds can inhibit cell proliferation across various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several pyridine-sulfonamide derivatives, including those with structural similarities to this compound. The results highlighted the following:

| Compound | Cell Line | IC (µM) | Activity Level |

|---|---|---|---|

| Compound A | HCT-116 (Colon) | 13.6 | Moderate |

| Compound B | MCF7 (Breast) | 14.9 | High |

| Compound C | K-562 (Leukemia) | 17.0 | Significant |

These findings suggest that the structural modifications on the pyridine ring significantly influence the cytotoxic potency against various cancer types .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Formation : Similar compounds have been shown to disrupt microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis .

- Targeting Specific Enzymes : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation, such as RNA-dependent RNA polymerases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications on the phenyl or pyridine rings can enhance potency and selectivity against specific cancer types.

Key Findings :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine) on the phenyl ring increases cytotoxicity.

- Pyridine Positioning : The position of the pyridine substituent plays a critical role in determining the compound's interaction with biological targets .

Applications in Drug Development

This compound serves as a valuable scaffold for developing novel therapeutic agents. Its ability to undergo further chemical modifications allows for the design of more potent analogs with improved pharmacological profiles.

Q & A

Q. What are the recommended synthetic routes for Phenyl(pyridin-4-yl)methanesulfonyl chloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of aryl methanesulfonyl chlorides typically involves sulfurization of benzylamine derivatives followed by chlorination. For example, (4-methylphenyl)methanesulfonyl chloride is synthesized via sulfurization of methyl benzylamine and subsequent reaction with HCl . Telescoping methods, such as the thiourea/NCBSI/HCl system, can improve efficiency by converting alkyl halides directly to sulfonyl chlorides in a single pot, reducing intermediate isolation steps . Key optimizations include:

Q. What safety protocols are critical when handling sulfonyl chlorides in laboratory settings?

Methodological Answer: Sulfonyl chlorides are corrosive, moisture-sensitive, and release toxic gases (e.g., HCl, SO₂) upon decomposition. Critical protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods with local exhaust systems to prevent inhalation of vapors .

- Storage : Keep containers sealed under inert gas (e.g., N₂) at 0–6°C to inhibit hydrolysis .

- Spill management : Absorb leaks with dry sand or vermiculite; neutralize residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of arylmethanesulfonyl chlorides in nucleophilic substitution reactions?

Methodological Answer: Electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF₃), enhance sulfonyl chloride reactivity by polarizing the S–Cl bond. For example, [4-(trifluoromethyl)phenyl]methanesulfonyl chloride exhibits faster reaction kinetics with amines compared to unsubstituted analogs due to increased electrophilicity . Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity, requiring harsher conditions (e.g., elevated temperatures). Researchers should:

- Characterize substituent effects via Hammett plots or computational modeling (e.g., DFT).

- Optimize reaction parameters : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in EWG-bearing systems .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach ensures accuracy:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted benzyl precursors) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) using reverse-phase C18 columns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₉ClNO₂S) .

- Fourier-Transform Infrared (FTIR) : Identifies characteristic S=O (1350–1160 cm⁻¹) and S–Cl (600–550 cm⁻¹) stretches .

Q. How can researchers troubleshoot side reactions (e.g., hydrolysis or sulfonamide formation) during sulfonylation of alcohols or amines?

Methodological Answer: Common side reactions arise from moisture or competing nucleophiles. Mitigation strategies include:

- Strict anhydrous conditions : Use molecular sieves or pre-dried solvents .

- Controlled stoichiometry : Limit sulfonyl chloride excess to <1.2 equivalents to minimize over-sulfonylation .

- In situ quenching : Add scavengers (e.g., triethylamine) to neutralize HCl byproducts, preventing acid-catalyzed decomposition .

- Reaction monitoring : Track progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion .

Q. What are the implications of slow hydrolysis rates for methanesulfonyl chloride derivatives in aqueous reaction systems?

Methodological Answer: Methanesulfonyl chloride hydrolyzes slowly compared to thionyl or sulfuryl chlorides, making it suitable for reactions requiring controlled aqueous conditions (e.g., bioconjugation). However, residual moisture can still degrade yields. Researchers should:

- Adjust pH : Neutral or slightly basic conditions (pH 7–8) stabilize sulfonyl chlorides .

- Use phase-transfer catalysts : Tetrabutylammonium bromide enhances reactivity in biphasic systems .

- Monitor hydrolysis kinetics : Conduct time-course studies via conductivity measurements to optimize reaction windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.